molecular formula C13H12N2O4 B12153938 4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic Acid

4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic Acid

Cat. No.: B12153938
M. Wt: 260.24 g/mol
InChI Key: OYYFGMXWHCEZAR-UHFFFAOYSA-N
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Description

4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic acid is an organic compound with the molecular formula C₁₃H₁₂N₂O₄ It is characterized by the presence of a benzoic acid moiety connected to a hydrazinyl group, which is further linked to a 2,6-dioxocyclohexylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid typically involves the reaction of 2,6-dioxocyclohexanone with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-carboxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexylidene group.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid
  • 4-[2-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]benzoic acid

Uniqueness

4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic acid is unique due to its specific structural features, such as the presence of the 2,6-dioxocyclohexylidene group. This structural motif imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to form stable hydrazone linkages and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

4-[(2-hydroxy-6-oxocyclohexen-1-yl)diazenyl]benzoic acid

InChI

InChI=1S/C13H12N2O4/c16-10-2-1-3-11(17)12(10)15-14-9-6-4-8(5-7-9)13(18)19/h4-7,16H,1-3H2,(H,18,19)

InChI Key

OYYFGMXWHCEZAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)C(=O)O)O

solubility

>39 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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